molecular formula C18H16Cl2N4O2S B2971793 ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE CAS No. 361173-31-1

ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B2971793
CAS No.: 361173-31-1
M. Wt: 423.31
InChI Key: YMJAZOLGRFELGC-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a triazole-based derivative featuring a 1,2,4-triazole core substituted with two 4-chlorophenyl groups and a thioether-linked acetate ethyl ester.

Properties

IUPAC Name

ethyl 2-[[5-(4-chloroanilino)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-2-26-16(25)11-27-18-23-22-17(21-14-7-3-12(19)4-8-14)24(18)15-9-5-13(20)6-10-15/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJAZOLGRFELGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with biological targets:

Comparison with Similar Compounds

Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d)

  • Structural Differences : Replaces chlorophenyl groups with nitrobenzylidene and trifluoromethyl substituents.

Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9c)

  • Structural Differences : Retains a 4-chlorophenyl hydrazone moiety but introduces nitrobenzylidene and trifluoromethyl groups.
  • Impact : The nitro and trifluoromethyl groups may alter solubility and binding affinity compared to the parent compound.

Methyl ([4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl)acetate

  • Structural Differences : Substitutes chlorophenyl groups with a furyl ring and uses a methyl ester instead of ethyl.

Physicochemical Properties

Key physicochemical data are summarized below:

Compound Name Molecular Formula Molecular Weight Elemental Analysis (Calc./Found) Melting Point (°C) Yield (%)
Target Compound C₂₀H₁₅Cl₂N₅O₂S 484.37 Not provided Not reported Not reported
Compound 9d C₂₀H₁₅ClF₃N₇O₄S 541.89 C: 44.33/44.21; H: 2.79/2.68; N: 18.09/18.01 Not reported Not reported
Compound 9c C₂₀H₁₅ClN₆O₅S 521.48 C: 48.37/48.27; H: 3.48/3.24; N: 18.80/18.69 238–240 93
Methyl ([4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl)acetate C₉H₁₀N₄O₃S 254.27 Not provided Not reported Not reported

Key Observations :

  • Elemental Analysis: Compound 9c shows minor deviations (<0.2% for C, H, N), indicating high purity.
  • Melting Point : The 238–240°C range for 9c suggests higher crystallinity compared to analogues with bulkier substituents.
  • Yield : Compound 9c achieves 93% yield, reflecting efficient synthesis conditions.

Spectral Characteristics

Infrared (IR) data for Compound 9c reveal functional group signatures:

  • 3285 cm⁻¹ : N-H stretching (amine).
  • 1727 cm⁻¹ : C=O (ester carbonyl).
  • 1633 cm⁻¹ : C=N (imine or triazole ring). These peaks align with the parent compound’s expected functional groups, though the absence of nitro or trifluoromethyl groups in the target compound would shift absorption bands.

Biological Activity

Ethyl 2-{[4-(4-chlorophenyl)-5-[(4-chlorophenyl)amino]-4H-1,2,4-triazol-3-yl]sulfany}acetate is a compound that incorporates a 1,2,4-triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C18H18Cl2N4OS
  • Molecular Weight : 397.38 g/mol
  • SMILES Notation : CCOC(=O)C1=C(C(=C(N2C(=N1)N=C(N=C2)N(C)C)S)Cl)Cl

The presence of the triazole ring in the compound contributes significantly to its biological activity, as triazoles are recognized for their role as antifungal and antibacterial agents.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of compounds containing the 1,2,4-triazole scaffold. According to a review on the pharmacological profile of 1,2,4-triazoles:

  • Antibacterial Activity : Compounds with triazole rings have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, certain derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against these pathogens .
  • Antifungal Activity : Triazole derivatives are also effective against fungal infections. The mechanism often involves inhibition of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Anticancer Potential

The anticancer properties of triazole-containing compounds are gaining attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Ethyl 2-{[4-(4-chlorophenyl)-5-[(4-chlorophenyl)amino]-4H-1,2,4-triazol-3-yl]sulfany}acetate has been investigated for its potential in cancer therapy:

  • Mechanism of Action : Studies suggest that triazole derivatives may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole compounds helps in optimizing their biological efficacy. Key factors influencing activity include:

  • Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like Cl) enhances biological activity by increasing the compound's lipophilicity and ability to penetrate biological membranes.
  • Linker Variations : The type of linker connecting the triazole to other pharmacophores can significantly affect the overall potency and selectivity toward specific biological targets .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of 1,2,4-triazole derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited higher activity compared to traditional antibiotics like ampicillin .
  • Anticancer Activity : In vitro studies have shown that certain triazole derivatives induce apoptosis in breast cancer cell lines through mitochondrial pathways .

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